molecular formula C15H23CoO3P B14696708 CID 71356840 CAS No. 22955-42-6

CID 71356840

Cat. No.: B14696708
CAS No.: 22955-42-6
M. Wt: 341.25 g/mol
InChI Key: CWXGPRQQXQTCJU-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 71356840” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of CID 71356840 would likely involve large-scale chemical reactors and precise control of reaction parameters. The process would be optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

CID 71356840 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.

Scientific Research Applications

CID 71356840 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound may be used to study cellular processes and biochemical pathways.

    Medicine: The compound has potential therapeutic applications, including drug development and pharmacological studies.

    Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71356840 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

CID 71356840 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with similar pharmacological actions.

    CID 5362065: A compound with related chemical structure and biological activity.

    CID 5479530: Also a cephalosporin, known for its use in treating bacterial infections.

Uniqueness

What sets this compound apart from these similar compounds is its unique chemical structure and specific applications. While it shares some properties with other compounds, its distinct features make it valuable for particular research and industrial purposes.

Properties

CAS No.

22955-42-6

Molecular Formula

C15H23CoO3P

Molecular Weight

341.25 g/mol

InChI

InChI=1S/C15H23O3P.Co/c1-13(2,3)19(12-18,14(4,5)6)15(7,8-10-16)9-11-17;/h8-9H,1-7H3;

InChI Key

CWXGPRQQXQTCJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=C=O)(C(C)(C)C)C(C)(C=C=O)C=C=O.[Co]

Origin of Product

United States

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